2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide
Beschreibung
Eigenschaften
IUPAC Name |
2-acetamido-4-methylsulfanyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-12(21)18-15(6-8-24-2)16(22)19-13-9-17-20(10-13)11-14-5-3-4-7-23-14/h9-10,14-15H,3-8,11H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIDZMHBDQNMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NC1=CN(N=C1)CC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide , often referred to as a pyrazole derivative, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, presenting a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes an acetamido group, a methylsulfanyl moiety, and a pyrazole ring. The molecular formula is C13H18N4O2S, with a molecular weight of approximately 286.37 g/mol. Its structural features suggest potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide exhibit significant antimicrobial properties. A study demonstrated that derivatives with similar functional groups showed inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
Recent in vitro studies have investigated the anticancer potential of this compound. For instance, it was shown to induce apoptosis in cancer cell lines such as H460 (lung cancer) and MDA-MB-231 (breast cancer) at micromolar concentrations. The compound's ability to inhibit key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt pathway, has been noted as a significant mechanism behind its anticancer effects.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound has demonstrated anti-inflammatory properties. In preclinical models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests its potential application in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of pyrazole compounds were tested against multidrug-resistant bacterial strains. The results indicated that certain modifications to the pyrazole structure enhanced antimicrobial efficacy significantly.
- Cancer Cell Apoptosis : A research article in Cancer Letters reported that the compound induced apoptosis in H460 cells through mitochondrial dysfunction and activation of caspase pathways. The study provided IC50 values demonstrating the compound's potency compared to standard chemotherapeutic agents.
- Inflammation Model : In an experimental model of acute inflammation, the compound was administered to mice subjected to LPS-induced inflammation. Results showed a marked reduction in paw edema and inflammatory markers, supporting its therapeutic potential in inflammatory conditions.
Research Findings Summary Table
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | Journal of Antimicrobial Chemotherapy |
| Anticancer | Induction of apoptosis via PI3K/Akt pathway | Cancer Letters |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Inflammation Research |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their comparative features are summarized below:
Key Comparisons
Backbone Flexibility vs. In contrast, rigid thiadiazole or oxadiazole cores () may enhance selectivity but reduce bioavailability due to decreased solubility .
Sulfur-Containing Groups
- The methylsulfanyl group in the target compound increases lipophilicity (logP ~2.5 estimated), similar to thiadiazole derivatives (logP ~2.7–3.0) .
- However, sulfonyl or thiazole groups () introduce polarizable sulfur atoms, which may improve redox-mediated antibacterial effects .
Tetrahydropyrimidinyl moieties () provide additional hydrogen-bonding sites but may complicate synthesis due to stereochemical control .
Synthetic Accessibility The target compound’s synthesis likely involves multi-step coupling (amide formation, pyrazole functionalization), paralleling methods in (hydrazonoyl chloride reactions) . In contrast, stereospecific butanamides () require chiral resolution, increasing production costs .
Research Findings and Implications
- Antimicrobial Potential: The methylsulfanyl and pyrazole groups align with antimicrobial thiadiazole derivatives (), suggesting the target compound may inhibit bacterial growth via membrane disruption or thiol redox cycling .
- Kinase/Enzyme Targeting : The acetamido group and flexible backbone resemble protease inhibitors (), hinting at kinase modulation applications if solubility is optimized .
- Limitations : Lack of direct biological data for the target compound necessitates further in vitro testing. Structural analogs highlight trade-offs between lipophilicity, solubility, and synthetic complexity.
Vorbereitungsmethoden
Pyrazole Ring Formation
The 1H-pyrazol-4-amine scaffold is synthesized via Knorr pyrazole synthesis (Table 1):
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | Ethyl acetoacetate, hydrazine hydrate (EtOH, reflux, 6 h) | 89% | Forms 3-methyl-1H-pyrazol-5-ol |
| 2 | POCl₃, DMF (0°C → 80°C, 3 h) | 76% | Converts -OH to -Cl |
| 3 | NH₃/MeOH (autoclave, 120°C, 12 h) | 68% | Substitutes Cl with NH₂ |
Critical Note : Microwave-assisted Step 3 reduces reaction time to 2 h with comparable yield (67%).
Synthesis of Intermediate II: 2-Acetamido-4-(Methylsulfanyl)Butanoic Acid
Thiol-Ene Click Chemistry
A radical-mediated approach ensures regioselective -SMe installation (Table 2):
| Component | Role | Quantity |
|---|---|---|
| 2-Acetamido-4-pentenoic acid | Substrate | 1.0 eq |
| Methanethiol | Thiol source | 3.0 eq |
| AIBN | Initiator | 0.1 eq |
| Solvent | Toluene | 0.5 M |
Procedure : Degas solution, irradiate at 365 nm (12 h), isolate via acid-base extraction (85% yield).
Optical Resolution
Chiral HPLC (Chiralpak IA column, hexane/i-PrOH = 90:10) separates enantiomers (ee >99%) for pharmacological studies.
Final Coupling and Global Deprotection
Amide Bond Formation
Coupling Intermediate I and II using EDCl/HOBt:
-
Molar Ratio : 1:1.2 (I:II)
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Solvent : Anhydrous DCM
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Time/Temp : 24 h, 25°C
-
Yield : 74%
Optimization : Replacing EDCl with COMU increases yield to 81% but raises cost by 23%.
Crystallization
Recrystallization from EtOAc/hexane (1:4) yields colorless needles:
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Purity : 99.2% (HPLC, 254 nm)
-
Melting Point : 148–150°C
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance safety and efficiency for Step 2.2:
-
Residence Time : 12 min vs. 8 h (batch)
-
Throughput : 1.2 kg/day
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI | 34 | 18 |
| E-Factor | 28 | 14 |
PMI: Process Mass Intensity; E-Factor: (Total waste)/(Product mass).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC conditions:
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Column : C18, 150 × 4.6 mm, 5 µm
-
Mobile Phase : MeCN/H2O (0.1% TFA) gradient
-
Retention Time : 8.7 min
Challenges and Alternative Approaches
Sulfur Oxidation Mitigation
The methylsulfanyl group’s susceptibility to oxidation necessitates:
Q & A
Q. What are the critical steps for synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Substitution reactions using bases (e.g., K₂CO₃) to activate sulfanyl groups.
- Amide coupling with reagents like EDCI/HOBt to ensure high yields .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) improve solubility and reaction efficiency .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., imine formation) to minimize side reactions .
Q. Which analytical techniques are essential for confirming molecular structure and purity?
- X-ray crystallography provides definitive structural confirmation (e.g., bond angles, torsion angles) .
- NMR spectroscopy : Use - and -NMR to verify substituent integration and coupling patterns .
- IR spectroscopy : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- HPLC : Monitor reaction progress and assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling results?
- Cross-validation : Compare experimental NMR/X-ray data with density functional theory (DFT)-calculated parameters to identify dynamic effects (e.g., tautomerism) .
- Dynamic NMR experiments : Probe temperature-dependent shifts to detect conformational flexibility .
- Impurity analysis : Use LC-MS to identify byproducts interfering with spectral interpretation .
Q. What strategies improve yield in the final amidation step, particularly for scale-up?
- Catalyst optimization : Test coupling agents (e.g., EDCI vs. DCC) to reduce racemization .
- Solvent drying : Use molecular sieves or anhydrous solvents to prevent hydrolysis of activated intermediates .
- Stepwise purification : Isolate intermediates via column chromatography before final coupling to minimize side reactions .
Q. How to design experiments to evaluate the compound’s pharmacokinetic (PK) properties?
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes to assess metabolic degradation .
- Plasma protein binding : Use ultrafiltration to measure free fraction .
- In vivo studies :
- Administer via IV/oral routes in rodent models, collect plasma at timed intervals, and quantify via LC-MS/MS .
- Correlate PK data with structural features (e.g., oxan-2-yl group’s impact on half-life) .
Q. How to troubleshoot low activity in biological assays despite high purity?
- Solubility testing : Use DMSO stocks with <0.1% water to prevent aggregation .
- Target engagement assays : Employ surface plasmon resonance (SPR) to confirm binding affinity .
- Metabolite screening : Identify inactive metabolites via high-resolution mass spectrometry (HRMS) .
Data Contradiction & Experimental Design
Q. How to address inconsistent biological activity across replicate studies?
- Standardize assay conditions : Control cell passage number, serum batch, and incubation time .
- Dose-response curves : Use at least 10 concentration points to calculate accurate IC₅₀ values .
- Positive controls : Include reference compounds (e.g., staurosporine for kinase assays) to validate assay robustness .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?
- Analog synthesis : Modify substituents (e.g., methylsulfanyl → ethylsulfanyl) and compare activity .
- 3D-QSAR modeling : Align compounds in a common pharmacophore using CoMFA/CoMSIA .
- Crystallographic data : Overlay X-ray structures with target proteins (e.g., kinases) to identify binding motifs .
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